Cas no 930-29-0 (1-Chloro-1-cyclopentene)

1-Chloro-1-cyclopentene structure
1-Chloro-1-cyclopentene structure
1-Chloro-1-cyclopentene
930-29-0
C5H7Cl
102.562080621719
MFCD00010247
40283
24856710

1-Chloro-1-cyclopentene Properties

Names and Identifiers

    • 1-Chloro-1-cyclopentene
    • 1-chlorocyclopentene
    • 1-chlor-1-cyclopenten
    • 1-chlorocyclopent-1-ene
    • 1-chloro-cyclopentene
    • 1-cyclopentenyl chloride
    • Cyclopentene,1-chloro
    • 1-Chlorocyclopentene (ACI)
    • 930-29-0
    • G77337
    • SY345233
    • SCHEMBL465184
    • DTXSID70239229
    • MFCD00010247
    • AKOS015912661
    • Cyclopentenylchlorid
    • DB-057358
    • 1-Chloro-1-cyclopentene, 97%
    • Cyclopentene, 1-chloro-
    • CS-0204701
    • +Expand
    • MFCD00010247
    • UJUIJZWQFDQKHO-UHFFFAOYSA-N
    • 1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2
    • ClC1CCCC=1

Computed Properties

  • 102.02400
  • 0
  • 0
  • 0
  • 102.0236279g/mol
  • 6
  • 74
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • nothing
  • 0
  • 0Ų

Experimental Properties

  • 2.29300
  • 0.00000
  • n20/D 1.4651(lit.)
  • 113-115 °C(lit.)
  • Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Not determined
  • Not determined
  • 1.035 g/mL at 25 °C(lit.)

1-Chloro-1-cyclopentene Security Information

1-Chloro-1-cyclopentene Customs Data

  • 2903890090
  • China Customs Code:

    2903890090

    Overview:

    2903890090. Other naphthenic hydrocarbons\Halogenated derivatives of cycloalkenes or cycloterpene alkenes. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903890090. halogenated derivatives of cyclanic, cyclenic or cyclotherpenic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Chloro-1-cyclopentene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ENR-5g
1-Chloro-1-cyclopentene
930-29-0
5g
$418.00 2024-04-20
A2B Chem LLC
AB58167-25g
1-Chloro-1-cyclopentene
930-29-0 97%
25g
$760.00 2024-07-18
Cooke Chemical
S396478-5g
1-Chloro-1-cyclopentene
930-29-0 97%
5g
RMB 971.87 2023-09-07
TRC
C382230-250mg
1-Chloro-1-cyclopentene
930-29-0
250mg
$87.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275371-1g
1-Chloro-1-cyclopentene
930-29-0 97%
1g
¥1080.00
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
276650-5G
1-Chloro-1-cyclopentene
930-29-0 97%
5G
¥1182.68 2022-02-24

1-Chloro-1-cyclopentene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Heptane ;  2 h, 70 °C; 0.5 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Synthesis of cycloalkenyl-1-boronic acid pinacol ester
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Heptane ;  2 h, 70 - 74 °C; 0.5 h, 70 - 74 °C; 74 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C
Reference
Method for manufacturing cyclopentene/cyclohexene-1-pinacol borate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Zinc Solvents: 1,4-Dioxane
Reference
Polymethylene cycles. XXXVII. Transformations of polyhalo-substituted cyclopentanes
Domnin, N.A.; Obeshchalova, N. V.; Kolinskii, R. Ch., Zhurnal Obshchei Khimii, 1961, 31, 2768-73

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol
Reference
Base-induced reactions of methylenecyclobutane derivatives
Erickson, Karen L.; Markstein, Judith; Kim, Kyongtae, Journal of Organic Chemistry, 1971, 36(8), 1024-30

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Diethyl ether ;  0 °C → rt; 3 d, reflux
Reference
The Chemistry of a Non-Interacting Vicinal Frustrated Phosphane/Borane Lewis Pair
Elmer, Lisa-Maria; Kehr, Gerald; Daniliuc, Constantin G.; Siedow, Melanie; Eckert, Hellmut; et al, Chemistry - A European Journal, 2017, 23(25), 6056-6068

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride Solvents: Toluene
Reference
A photochromic prototype based on difurylperhydrocyclopentene with remarkable photoswitching behavior and in vivo application
Wang, Shangshang; Zhou, Yunyun; Zhu, Liangliang; Zhang, Junji; Zou, Qi; et al, Chemical Communications (Cambridge, 2017, 53(69), 9570-9573

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photochemistry of alkyl halides. 10. Vinyl halides and vinylidene dihalides
Kropp, Paul J.; McNeely, Steven A.; Davis, Robert Drummond, Journal of the American Chemical Society, 1983, 105(23), 6907-15

Synthetic Circuit 8

Reaction Conditions
Reference
Comparison of syn dehydrohalogenations from trans-1-bromo-2-chlorocycloalkanes promoted by complex base and by potassium tert-butoxide
Croft, Alan P.; Bartsch, Richard A., Tetrahedron Letters, 1983, 24(27), 2737-40

Synthetic Circuit 9

Reaction Conditions
Reference
Reaction of diazonium salts with transition metals. I. Arylation of olefins with arenediazonium salts catalyzed by zero valent palladium
Kikukawa, Kiyoshi; Matsuda, Tsutomu, Chemistry Letters, 1977, (2), 159-62

Synthetic Circuit 10

Reaction Conditions
Reference
Molecular rearrangement. VI. Syntheses and oxotropic rearrangements in the cyclopentenyl series
Braude, E. A.; Forbes, W. F., Journal of the Chemical Society, 1951, 1755, 1755-61

Synthetic Circuit 11

Reaction Conditions
Reference
Comparison of β-Chloro-Activated, Syn and Anti Dehydrochlorinations Induced by Complex Base
Croft, Alan P.; Bartsch, Richard A., Journal of Organic Chemistry, 1994, 59(7), 1930-2

Synthetic Circuit 12

Reaction Conditions
Reference
Nickel(0)-catalyzed cross-coupling reactions of tricyclo[4.1.0.02,7]hept-1-ylmagnesium bromide and related Grignard reagents with aryl, vinyl, and alkynyl halides
Kottirsch, Georg; Szeimies, Guenter, Chemische Berichte, 1990, 123(7), 1495-505

Synthetic Circuit 13

Reaction Conditions
Reference
Hydroboration. 57. Hydroboration with 9-borabicyclo[3.3.1]nonane of alkenes containing representative functional groups
Brown, Herbert C.; Chen, Jackson, Journal of Organic Chemistry, 1981, 46(20), 3978-88

Synthetic Circuit 14

Reaction Conditions
Reference
Intermolecular additions of cyclobutylchlorocarbene
Moss, Robert A.; Fantina, Mary E.; Munjal, Ramesh C., Tetrahedron Letters, 1979, (15), 1277-80

Synthetic Circuit 15

Reaction Conditions
Reference
Photochemistry of alkyl halides. 3. Generation of vinyl cations
McNeely, Steven A.; Kropp, Paul J., Journal of the American Chemical Society, 1976, 98(14), 4319-20

Synthetic Circuit 16

Reaction Conditions
Reference
Cleavage of spiran ether bonds by boron halides
Cabiddu, Salvatore; Maccioni, Antonio; Mura, Luigi; Secci, Mario, Rendiconti del Seminario della Facolta di Scienze dell'Universita di Cagliari, 1975, 45(3-4), 113-16

Synthetic Circuit 17

Reaction Conditions
Reference
Conformation of nonaromatic ring compounds. XLI. Dipole moments and nuclear magnetic resonance spectra of 1,1,2-trihalocyclohexanes and-cyclopentanes
Buys, H. R.; Altona, Cornelis; Havinga, E., Recueil des Travaux Chimiques des Pays-Bas, 1967, 86(11), 1007-17

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triphenylphosphine
Reference
Triphenylphosphine-carbon tetrachloride
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Chloroform-d
Reference
Competitive kinetics of 1,2-carbon and hydride shifts in cyclobutylchlorocarbene
Moss, Robert A.; Ho, Guo Jie, Tetrahedron Letters, 1990, 31(9), 1225-8

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  14 d, 20 °C
Reference
Facile Generation of a Strained Cyclic Vinyl Cation by Thermal Solvolysis of Cyclopent-1-enyl-λ3-bromanes
Miyamoto, Kazunori; Shiro, Motoo; Ochiai, Masahito, Angewandte Chemie, 2009, 48(47), 8931-8934

1-Chloro-1-cyclopentene Raw materials

1-Chloro-1-cyclopentene Preparation Products

1-Chloro-1-cyclopentene Related Literature

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
shanghaixianding
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.9dingchem.com/
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.amadischem.com/
Shandong Aoyou Chemical Co,. Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://en.aoyouchem.com/
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent